Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate
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Overview
Description
N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester is a bile acid derivative. It is a conjugate of glycine and ethyl ester, which plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of bile acids and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester typically involves the esterification of glycine with the bile acid derivative. The reaction conditions often include the use of an acid catalyst and an organic solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of bile acid metabolism.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Bile acid receptors such as FXR (Farnesoid X Receptor) and TGR5 (G-protein-coupled bile acid receptor).
Pathways Involved: Regulation of bile acid synthesis, glucose metabolism, and lipid homeostasis.
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholate 7-sulfate: Another bile acid-glycine conjugate with similar metabolic functions.
N-[(3a,5b,7a,12a)-3,12-dihydroxy-24-oxo-7-(sulfooxy)cholan-24-yl]-Glycine: A sulfated bile acid-glycine conjugate with distinct biological activities
Uniqueness
N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester is unique due to its specific esterification with ethyl groups, which may influence its solubility, bioavailability, and interaction with molecular targets compared to other bile acid derivatives .
Properties
Molecular Formula |
C28H47NO5 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO5/c1-5-34-25(33)16-29-24(32)9-6-17(2)20-7-8-21-26-22(11-13-28(20,21)4)27(3)12-10-19(30)14-18(27)15-23(26)31/h17-23,26,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18+,19-,20-,21+,22+,23-,26+,27+,28-/m1/s1 |
InChI Key |
NWOAKEWURXDEEX-QVRKFBGTSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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